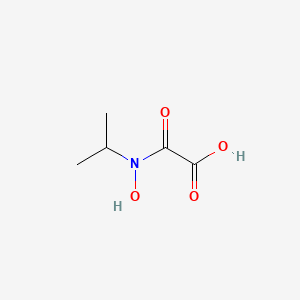

N-Hydroxy-N-isopropyloxamic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide N-hydroxy-N-isopropyloxamique est un composé organique appartenant à la classe des acides hydroxamiques. Il se caractérise par la présence d’un groupe hydroxyle lié à l’atome d’azote d’un dérivé d’acide oxamique.

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L’acide N-hydroxy-N-isopropyloxamique peut être synthétisé par réaction de l’isopropylamine avec le chlorure d’oxalyle d’éthyle, suivie de l’addition d’hydroxylamine. La réaction se déroule généralement dans des conditions douces, en utilisant un solvant organique tel que le dichlorométhane. Le mélange réactionnel est agité à température ambiante et le produit est isolé par filtration et recristallisation .

Méthodes de production industrielle : La production industrielle de l’acide N-hydroxy-N-isopropyloxamique implique des voies synthétiques similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, en utilisant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une qualité constante. L’utilisation de techniques de purification avancées, telles que la chromatographie, améliore encore la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : L’acide N-hydroxy-N-isopropyloxamique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les dérivés nitroso correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe acide hydroxamique en groupe amine.

Substitution : Le groupe hydroxyle peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les halogénures d’alkyle et les chlorures d’acyle sont utilisés dans les réactions de substitution.

Principaux produits :

Oxydation : Formation de dérivés nitroso.

Réduction : Conversion en dérivés aminés.

Substitution : Formation de divers acides hydroxamiques substitués.

Applications de la recherche scientifique

L’acide N-hydroxy-N-isopropyloxamique a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme ligand en chimie de coordination pour la synthèse de complexes métalliques.

Biologie : Étudié pour son potentiel d’inhibiteur enzymatique, en particulier dans l’inhibition des métalloprotéases.

Médecine : Exploré pour ses propriétés anticancéreuses, car il peut inhiber l’activité de certaines enzymes impliquées dans la progression du cancer.

Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse d’autres composés bioactifs.

Applications De Recherche Scientifique

N-Hydroxy-N-Isopropyloxamic Acid has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.

Medicine: Explored for its anticancer properties, as it can inhibit the activity of certain enzymes involved in cancer progression.

Mécanisme D'action

Le mécanisme d’action de l’acide N-hydroxy-N-isopropyloxamique implique sa capacité à chelater les ions métalliques, inhibant ainsi l’activité des métalloenzymes. Le groupe acide hydroxamique se lie à l’ion métallique dans le site actif de l’enzyme, empêchant la liaison du substrat et l’activité catalytique subséquente. Cette inhibition peut perturber diverses voies biologiques, ce qui en fait un agent thérapeutique potentiel .

Composés similaires :

- Acide N-hydroxy-N-phénylacétohydroxamique

- N-hydroxy-N-méthylacétamide

- N-hydroxy-N-benzylacétamide

Comparaison : L’acide N-hydroxy-N-isopropyloxamique est unique en raison de ses caractéristiques structurales spécifiques, telles que le groupe isopropyle, qui confère des propriétés stériques et électroniques distinctes. Cette unicité influence sa réactivité et son affinité de liaison aux ions métalliques, ce qui en fait un composé précieux pour des applications spécifiques par rapport à ses analogues .

Comparaison Avec Des Composés Similaires

- N-Hydroxy-N-Phenylacetohydroxamic Acid

- N-Hydroxy-N-Methylacetamide

- N-Hydroxy-N-Benzylacetamide

Comparison: N-Hydroxy-N-Isopropyloxamic Acid is unique due to its specific structural features, such as the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness influences its reactivity and binding affinity to metal ions, making it a valuable compound for specific applications compared to its analogs .

Propriétés

IUPAC Name |

2-[hydroxy(propan-2-yl)amino]-2-oxoacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-3(2)6(10)4(7)5(8)9/h3,10H,1-2H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVIOSGUKMDGWNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(=O)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chlorophenyl)-N-{2-[5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methylacetamide](/img/new.no-structure.jpg)

![1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-phenylpiperazine](/img/structure/B2900282.png)

![2-Chloro-1-(4-thiophen-2-yl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B2900285.png)

![(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(4,6-dimethylpyrimidin-5-yl)methanone](/img/structure/B2900294.png)

![N-(4-bromophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2900298.png)

![3-[(4-Bromo-1h-pyrazol-1-yl)methyl]aniline hydrochloride](/img/structure/B2900300.png)